molecular formula C18H22O4 B11943574 (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol

(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol

Cat. No.: B11943574
M. Wt: 302.4 g/mol
InChI Key: KXOVGSUIUSIZML-QZTJIDSGSA-N
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Description

(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its two benzyloxy groups attached to a butane-1,4-diol backbone, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol typically involves the protection of hydroxyl groups followed by selective benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of butane derivatives or alcohols.

    Substitution: Formation of substituted butane derivatives with various functional groups.

Scientific Research Applications

(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl groups can undergo enzymatic modifications, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2,3-Dihydroxybutane-1,4-diol
  • (2R,3R)-2,3-Bis(methoxy)butane-1,4-diol
  • (2R,3R)-2,3-Bis(ethoxy)butane-1,4-diol

Uniqueness

(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol is unique due to its benzyloxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. The presence of these groups enhances its solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

(2R,3R)-2,3-bis(phenylmethoxy)butane-1,4-diol

InChI

InChI=1S/C18H22O4/c19-11-17(21-13-15-7-3-1-4-8-15)18(12-20)22-14-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1

InChI Key

KXOVGSUIUSIZML-QZTJIDSGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H](CO)[C@@H](CO)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(CO)C(CO)OCC2=CC=CC=C2

Origin of Product

United States

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